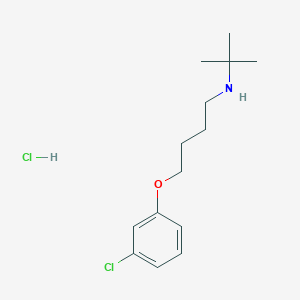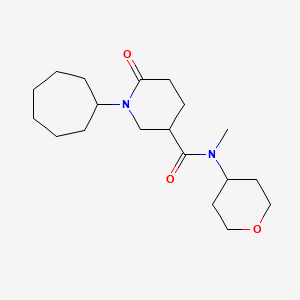![molecular formula C24H27BrN8O3 B6070341 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B6070341.png)
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a bromine atom, a nitrophenol group, and a triazine ring
Vorbereitungsmethoden
The synthesis of 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the dimethylanilino and methylpiperidinyl groups. The final steps involve the addition of the bromine atom and the nitrophenol group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol involves its interaction with specific molecular targets. The triazine ring and the nitrophenol group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit or modulate specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol can be compared with other similar compounds, such as:
4-bromo-2-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol: This compound has a similar structure but includes a thiazole ring instead of a triazine ring.
4-bromo-2-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-6-nitrophenol: This compound is similar but includes additional chlorine atoms on the phenyl ring.
Eigenschaften
IUPAC Name |
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN8O3/c1-14-7-9-32(10-8-14)24-29-22(27-19-6-4-5-15(2)16(19)3)28-23(30-24)31-26-13-17-11-18(25)12-20(21(17)34)33(35)36/h4-6,11-14,34H,7-10H2,1-3H3,(H2,27,28,29,30,31)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPORWXPYJYNS-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6070261.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6070267.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B6070270.png)
![6-chloro-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6070273.png)
![7-(4-FLUOROPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6070277.png)
![1-(3-methoxybenzyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6070279.png)

![3-[[4-(1-Cyclopentylpyrrolidin-3-yl)piperidin-1-yl]methyl]pyridine](/img/structure/B6070307.png)
![4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6070310.png)
![1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide](/img/structure/B6070314.png)
![3-(3-chlorophenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6070321.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B6070346.png)
![2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6070352.png)
